Butyl nonadecan-1-oate

Description

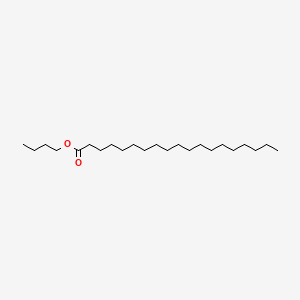

Structure

2D Structure

Properties

CAS No. |

26718-87-6 |

|---|---|

Molecular Formula |

C23H46O2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

butyl nonadecanoate |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-6-4-2/h3-22H2,1-2H3 |

InChI Key |

ITNVNJXRNZATAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCCCC |

Origin of Product |

United States |

Natural Biogenesis and Occurrence of Butyl Nonadecan 1 Oate and Analogous Esters

Phytochemical Isolation and Characterization in Botanical Systems

In the plant kingdom, long-chain esters are fundamental components of extracellular structures like the cuticle, which covers the aerial parts of plants. academie-sciences.fr This waxy layer is crucial for preventing water loss and protecting against external threats. academie-sciences.fruni-goettingen.de

Identification in Plant Essential Oils and Extracts

Long-chain fatty acid esters are frequently identified as components of cuticular waxes and essential oils from various plant species. researchgate.net While the specific identification of Butyl nonadecan-1-oate in literature is not widespread, numerous analogous esters have been isolated and characterized from plant extracts. For instance, the essential oil of fragrant and common loquat leaves contains esters like hexyl butyrate (B1204436). scientific.net Analysis of spruce bark extract has revealed the presence of methyl esters of very-long-chain fatty acids (VLCFAs), such as methyl lignocerate and methyl behenate. researchgate.net These findings highlight the common occurrence of long-chain esters in the plant kingdom, suggesting that this compound could be a minor or yet-to-be-identified constituent in some plant species.

Table 1: Examples of Analogous Esters Identified in Plant Extracts

| Compound Name | Plant Source | Plant Part | Reference |

| Methyl Lignocerate | Picea abies (Spruce) | Bark | researchgate.net |

| Methyl Behenate | Picea abies (Spruce) | Bark | researchgate.net |

| Hexyl Butyrate | Fragrant Loquat | Leaf | scientific.net |

| Perillyl 2-methylbutanoate | Bupleurum affine | Aerial Parts | researchgate.net |

| 4-decyl acetate | Bupleurum affine | Aerial Parts | researchgate.net |

Elucidation of Biosynthetic Pathways in Plant Metabolism

The biosynthesis of wax esters in plants is a multi-step process that originates with the synthesis of C16 and C18 fatty acids in the plastids. researchgate.netnih.gov These fatty acids are then exported to the endoplasmic reticulum, where they undergo elongation by a set of enzymes known as the fatty acid elongase (FAE) complex. nih.govmdpi.com This complex sequentially adds two-carbon units from malonyl-CoA to the acyl chain, producing very-long-chain fatty acids (VLCFAs) with chain lengths of C20 and longer. nih.govmdpi.com

These VLCFAs are substrates for two primary pathways for wax synthesis: the alkane-forming pathway and the alcohol-forming pathway. uni-goettingen.denih.gov this compound and its analogs are products of the alcohol-forming pathway. academie-sciences.fr This pathway involves two key enzymatic reactions:

Reduction : A fatty acyl-CoA reductase (FAR) enzyme reduces a very-long-chain acyl-CoA (like nonadecanoyl-CoA) to a primary alcohol. uni-goettingen.de

Esterification : A wax synthase (WS) enzyme catalyzes the esterification of a primary alcohol (like butanol) with a fatty acyl-CoA (nonadecanoyl-CoA) to form the final wax ester. academie-sciences.fruni-goettingen.de

Therefore, the biosynthesis of this compound in plants would involve the enzymatic combination of butanol and nonadecanoic acid.

Entomological Presence and Chemical Ecology

In insects, the cuticle is coated with a layer of hydrophobic lipids, which prominently includes wax esters. cambridge.org This layer is essential for preventing desiccation and also plays a vital role in chemical communication. cambridge.orgresearchgate.net

Detection in Insect Secretions and Cuticular Waxes

Wax esters are major constituents of the surface lipids in a wide array of terrestrial arthropods. oup.com These esters typically consist of fatty acids and fatty alcohols with chain lengths ranging from C12 to over C30. oup.com For example, the giant whitefly, Aleurodicus dugesii, has wax esters with moieties up to 30 carbons long. oup.com While specific documentation of this compound is sparse, the general class of long-chain esters is a well-established component of insect cuticular lipids. cambridge.orgmyrmecologicalnews.org Given the diversity of these compounds, the presence of this compound on the cuticle of certain insect species is plausible.

Role in Inter- and Intra-Specific Chemical Communication

The chemical compounds on an insect's cuticle, including esters, serve as a complex language of signals. nih.govnumberanalytics.com These semiochemicals mediate a variety of behaviors and interactions.

Intra-Specific Communication (Pheromones) : Cuticular lipids function as pheromones, which are signals between members of the same species. researchgate.net They are crucial for species and sex recognition during mating, as well as for identifying nestmates and maintaining social order in colony insects like ants and bees. cambridge.orgresearchgate.net For instance, certain long-chain alkenes on an ant's cuticle can signal fertility. researchgate.net

Inter-Specific Communication (Allelochemicals) : These compounds can also act as allelochemicals, which are signals between different species. numberanalytics.com For example, parasitoids and predators may use the cuticular lipid profile of their prey as a kairomone to locate a suitable host. cambridge.orgplantprotection.pl

Although the specific signaling function of this compound has not been detailed, its identity as a long-chain ester places it within a class of molecules known to be essential mediators of insect behavior and chemical ecology. cambridge.orgnih.gov

Microbial Metabolism and Bioproduction

Microorganisms offer a promising platform for the sustainable production of various chemicals, including esters used as flavors and fragrances. nih.govbohrium.com While the natural occurrence of this compound in microbes is not well-documented, its production via microbial fermentation is theoretically feasible.

The biosynthesis of esters like butyl butyrate has been successfully engineered in microorganisms such as Escherichia coli and Clostridium species. nih.gov This is typically achieved by introducing genes for specific enzymes that can catalyze the final esterification step. The key enzymes involved are alcohol acyltransferases (AATs) or lipases, which join an alcohol (e.g., butanol) with an acyl-CoA or a free fatty acid, respectively. nih.gov

To produce this compound, a microbial cell factory could be engineered. This would involve:

Ensuring the microbial host can produce or be fed the necessary precursors: butanol and nonadecanoic acid.

Introducing a suitable alcohol acyltransferase or lipase (B570770) with high specificity for these long-chain substrates.

Optimizing metabolic pathways to channel carbon sources efficiently towards the synthesis of the target ester, a strategy that can improve titer, yield, and productivity. bohrium.com

This approach provides a potential route for the sustainable bioproduction of this compound and other high-value, long-chain esters.

Discovery in Microbial Metabolomes

The discovery of long-chain fatty acid esters in microbial systems is often linked to their function as storage compounds. nih.gov Bacteria, in response to environmental stress or nutrient imbalances, can accumulate lipids in intracellular inclusions. nih.govnih.gov While polyhydroxyalkanoates are a common form of storage lipid in prokaryotes, many bacteria also synthesize wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols. nih.govnih.gov

The fatty acid component of this compound, nonadecanoic acid (C19:0), has been identified in the metabolomes of various microorganisms. nih.govmedchemexpress.com It is recognized as a long-chain saturated fatty acid of bacterial or plant origin. nih.govatamanchemicals.com For instance, Streptomyces species are known to produce nonadecanoic acid. nih.govmedchemexpress.com Furthermore, nonadecanoic acid is a component of the human metabolome and has been associated with the gut microbiota. nih.govhmdb.ca Specifically, anteiso-nonadecanoic acid (a19) has been detected in human samples, with its concentration potentially influenced by the composition of gut bacteria such as Peptostreptococcus, Streptomyces, Bacillus, Bacteroides, Propionibacterium, and Micromonospora. nih.gov

The alcohol component, 1-butanol (B46404), is a well-known product of microbial fermentation. uctm.eduijasbt.org Certain species of Clostridium, such as Clostridium acetobutylicum and Clostridium beijerinckii, are notable for their ability to produce butanol through acetone-butanol-ethanol (ABE) fermentation. uctm.eduresearchgate.netoup.com

The convergence of these two microbial products—a long-chain fatty acid and a short-chain alcohol—was observed in a study involving engineered Escherichia coli. nih.gov This research demonstrated the unexpected formation of fatty acid butyl esters when the culture medium contained residual 1-butanol. nih.gov The E. coli had been engineered to produce wax esters by co-expressing a plant-derived acyl-CoA reductase and a bacterial wax ester synthase from Acinetobacter baylyi ADP1. nih.gov This finding highlights that microorganisms possessing the appropriate enzymatic machinery can synthesize butyl esters of long-chain fatty acids if both precursors are available.

Table 1: Occurrence of Nonadecanoic Acid and Butanol in Microbial Systems

| Compound | Microbial Source (Examples) | Reference(s) |

|---|---|---|

| Nonadecanoic Acid (C19:0) | Streptomyces spp., Gut microbiota (Peptostreptococcus, Bacillus, etc.) | nih.govnih.govmedchemexpress.com |

| 1-Butanol | Clostridium acetobutylicum, Clostridium beijerinckii | uctm.eduresearchgate.netoup.com |

Enzymatic Synthesis Mechanisms in Microorganisms

The enzymatic synthesis of esters like this compound in microorganisms is primarily catalyzed by a class of enzymes known as wax ester synthases (WS). nih.gov A well-studied example is the bifunctional wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter baylyi ADP1. nih.govasm.org This enzyme catalyzes the esterification of a fatty acyl-coenzyme A (acyl-CoA) with an alcohol. nih.gov

The general pathway for wax ester biosynthesis in bacteria such as A. baylyi involves two key steps:

The reduction of a long-chain acyl-CoA to a fatty aldehyde, a reaction catalyzed by an acyl-CoA reductase. nih.gov

The subsequent reduction of the fatty aldehyde to a fatty alcohol. nih.gov

The resulting fatty alcohol can then be esterified with another acyl-CoA molecule by a wax ester synthase to form a wax ester. nih.gov

The substrate specificity of these wax ester synthases is a critical factor in determining the final ester product. The WS/DGAT from A. baylyi ADP1 has been shown to be a rather unspecific enzyme, capable of utilizing a broad spectrum of substrates, including alcohols of various chain lengths. asm.orggoogle.com This lack of specificity was demonstrated in the aforementioned study with engineered E. coli, where the A. baylyi WS/DGAT utilized 1-butanol as an acyl acceptor, leading to the synthesis of fatty acid butyl esters. nih.gov While the enzyme's affinity for 1-butanol is lower compared to longer-chain fatty alcohols, its activity is sufficient to produce butyl esters when butanol is present. nih.gov

Research into the substrate specificities of various bacterial wax ester synthases has revealed differences among enzymes from different organisms, such as Marinobacter aquaeolei VT8, Rhodococcus jostii RHA1, and Psychrobacter cryohalolentis K5. nih.gov This suggests that the potential for synthesizing specific esters, including this compound, may vary between different microbial species depending on the characteristics of their native or engineered wax ester synthases. The synthesis of long-chain fatty acid butyl esters has also been achieved using lipases, for example from Marinobacter litoralis, which can catalyze the esterification of free fatty acids with butanol. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Analogous Esters

| Enzyme | Function | Microbial Source (Example) | Reference(s) |

|---|---|---|---|

| Acyl-CoA Reductase | Reduces acyl-CoA to fatty aldehyde | Acinetobacter baylyi ADP1 | nih.gov |

| Wax Ester Synthase / Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) | Esterifies an acyl-CoA with an alcohol | Acinetobacter baylyi ADP1 | nih.govasm.org |

| Lipase | Catalyzes esterification of free fatty acids and alcohols | Marinobacter litoralis SW-45 | nih.gov |

Sophisticated Analytical Techniques for Butyl Nonadecan 1 Oate Characterization

Advanced Chromatographic Separation and Quantification

Chromatography is fundamental to the analysis of Butyl nonadecan-1-oate, enabling its separation from complex matrices and subsequent quantification. taylorfrancis.com Gas chromatography and liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. jmchemsci.com The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios. jmchemsci.comccsenet.org

The retention of this compound can be standardized using the Kovats retention index (I), which compares its elution time to that of n-alkanes. For Butyl nonadecanoate (B1228766), a retention index of 2469 has been reported on a non-polar Ultra-1 capillary column. nist.gov A typical GC-MS analysis would employ a capillary column with a non-polar stationary phase and a temperature-programmed oven to ensure efficient separation. nist.govfmach.it

| Parameter | Value/Description | Reference |

|---|---|---|

| Column Type | Capillary, Non-polar (e.g., Ultra-1, DB-5) | nist.govnih.gov |

| Carrier Gas | Helium | nist.gov |

| Injection Mode | Splitless or Split (e.g., 10:1) | semanticscholar.org |

| Oven Program | Temperature ramp (e.g., initial hold at 80°C, ramp 3 K/min to 260°C) | nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | fmach.it |

| Retention Index (I) | 2469 (on Ultra-1 column) | nist.gov |

While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds or thermally sensitive molecules. aocs.org For long-chain fatty acid esters like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.com In RP-HPLC, separation is based on the compound's hydrophobicity, with more non-polar molecules having longer retention times. chromatographyonline.com

Since this compound lacks a strong chromophore, detection can be challenging with standard UV-Vis detectors. aocs.org To overcome this, derivatization techniques can be employed to attach a UV-active or fluorescent tag to the molecule. aocs.orgresearchgate.netmdpi.com Alternatively, HPLC can be coupled to a mass spectrometer (LC-MS), which offers high sensitivity and selectivity without the need for derivatization. chromatographyonline.com An electrospray ionization (ESI) source would be suitable for this type of analysis. chromatographyonline.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) | tmiclinode.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with formic acid) | tmiclinode.com |

| Flow Rate | 0.2 - 0.4 mL/min | tmiclinode.com |

| Detection | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or UV (post-derivatization) | aocs.orgchromatographyonline.com |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Although experimental spectra for this compound are not publicly cataloged, the expected chemical shifts (δ) and splitting patterns can be accurately predicted based on the known values for its constituent parts: the butyl group and the nonadecanoyl chain. pdx.edu

In the ¹H NMR spectrum, the protons on the butyl chain would appear as distinct multiplets, with the methylene (B1212753) group attached to the ester oxygen (O-CH₂) being the most downfield at approximately 4.05 ppm. The long methylene chain of the nonadecanoate moiety would produce a large, overlapping signal around 1.25 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would be the most downfield signal, expected around 174 ppm.

| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~174.0 |

| O-C H₂-CH₂-CH₂-CH₃ | ~4.05, triplet | ~64.1 |

| C=O-C H₂-CH₂- | ~2.28, triplet | ~34.4 |

| O-CH₂-C H₂-CH₂-CH₃ | ~1.64, quintet | ~30.7 |

| -(CH₂)₁₅- | ~1.25, multiplet | ~29.0-29.7 |

| C=O-CH₂-C H₂- | ~1.61, quintet | ~25.1 |

| -CH₂-C H₃ (nonadecanoyl) | ~0.88, triplet | ~22.7 |

| O-CH₂-CH₂-C H₂-CH₃ | ~1.38, sextet | ~19.2 |

| -C H₃ (nonadecanoyl) | - | ~14.1 |

| O-CH₂-CH₂-CH₂-C H₃ | ~0.93, triplet | ~13.7 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically within 5 parts per million (ppm). ufl.edu This technique can differentiate between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₂₃H₄₆O₂. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve the necessary resolution and mass accuracy. ufl.edumdpi.com

The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) of this compound is 355.35706 Da. An experimental HRMS measurement matching this value within a narrow tolerance (e.g., ± 0.0018 Da or 5 ppm) provides strong evidence for the assigned molecular formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₆O₂ | |

| Molecular Weight (Avg.) | 354.6101 g/mol | nist.gov |

| Theoretical [M+H]⁺ (Monoisotopic) | 355.35706 Da | Calculated |

| Required Mass Accuracy | < 5 ppm | ufl.edu |

Hyphenated Analytical Systems and Bioactivity-Guided Fractionation

Combining separation techniques with specialized detectors or multiple mass spectrometers allows for advanced characterization, particularly for identifying bioactive compounds or analyzing trace components in complex mixtures.

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is a powerful tool for identifying insect semiochemicals (e.g., pheromones or kairomones). science.govnih.gov In GC-EAD, the effluent from the GC column is split between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna, which serves as a biological detector. frontiersin.org If this compound is biologically active for a particular insect species, a measurable electrical potential (an electroantennogram) will be generated when the compound elutes from the column and passes over the antenna. iihr.res.in This provides direct evidence of bioactivity and allows researchers to pinpoint active compounds within a complex volatile blend for subsequent identification by GC-MS. nih.gov

Ultra-Fast Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (UFLC/Q-TOF-MS): This advanced hyphenated system combines the high-speed separation capabilities of UFLC with the high resolution and accurate mass capabilities of a Q-TOF mass spectrometer. mdpi.comresearchgate.net This approach is particularly useful for the rapid screening and identification of compounds like this compound in complex biological or food matrices. mdpi.comnih.gov The Q-TOF analyzer provides not only the accurate mass of the parent ion (for formula confirmation) but can also generate high-resolution fragment ion data (MS/MS), which provides further structural details, aiding in the confident identification of the compound even at very low concentrations. mdpi.comunipi.it

Environmental Disposition and Biogeochemical Cycling of Butyl Nonadecan 1 Oate

Degradation Mechanisms in Environmental Compartments

There is no specific data available on the abiotic or biotic degradation of Butyl nonadecan-1-oate.

Scientific studies detailing the rates and products of hydrolysis or photolysis for this compound could not be located. In general, esters can undergo hydrolysis, breaking down into an alcohol and a carboxylic acid. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts. Photolysis, or degradation by light, would depend on the compound's ability to absorb light in the environmentally relevant spectrum. Without experimental data, any discussion of these pathways for this compound would be speculative.

No studies were found that investigated the microbial mineralization or biodegradation kinetics of this compound. Long-chain fatty acid esters are generally biodegradable by microorganisms, which can utilize them as a carbon source. The process typically involves enzymatic hydrolysis followed by the degradation of the resulting alcohol and fatty acid. However, the specific microorganisms, pathways, and rates of degradation for this compound have not been documented.

Transport and Distribution Phenomena in Ecosystems

Specific data on the transport and distribution of this compound in ecosystems is not available.

There is no published data on the soil mobility and adsorption characteristics of this compound. The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For a long-chain ester like this compound, a high Koc would be expected, suggesting low mobility and strong adsorption to soil organic matter. However, without experimentally determined values, this remains a theoretical estimation.

Information regarding the volatilization of this compound from soil or water surfaces is not available. Volatilization is influenced by a compound's vapor pressure and Henry's Law constant. For a large molecule like this compound, the vapor pressure is expected to be low, limiting its tendency to volatilize.

Integration into Natural Carbon Fluxes

Due to the lack of data on its degradation and transport, the specific pathways and extent to which this compound might be integrated into natural carbon fluxes are unknown. It can be hypothesized that if biodegradation occurs, its carbon would be incorporated into microbial biomass and eventually mineralized to carbon dioxide. However, without research on its environmental fate, its role in biogeochemical cycles remains uncharacterized.

Computational Chemistry and Molecular Modeling of Butyl Nonadecan 1 Oate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Butyl nonadecan-1-oate. These calculations provide fundamental information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.comwikipedia.org

For a molecule like this compound, the HOMO is typically localized on the ester functional group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO, conversely, is generally the antibonding π* orbital of the carbonyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's susceptibility to electronic excitation and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

Calculations on analogous long-chain esters suggest that the electronic properties are largely governed by the ester functional group, with the long alkyl chains having a more subtle influence. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide accurate predictions of these electronic properties. acs.orgbohrium.com The results of such calculations can be used to generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the electron distribution and highlight regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Representative Electronic Properties of a Long-Chain Butyl Ester (Calculated)

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. mdpi.com |

Note: These values are representative for a generic long-chain butyl ester and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment. nih.gov Given the long, non-polar alkyl chains, this ester is expected to exhibit significant conformational flexibility. MD simulations can map out the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box of water or a non-polar solvent, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.gov Force fields, such as CHARMM or AMBER, are used to define the potential energy of the system as a function of atomic coordinates.

For this compound, simulations would likely reveal a multitude of accessible conformations for the nonadecyl and butyl chains, driven by thermal fluctuations. The ester group itself has a preferred planar geometry, but the dihedral angles along the alkyl chains can rotate, leading to a vast number of possible shapes, from extended linear conformations to more compact, folded structures. The study of analogous long-chain esters has shown that intermolecular interactions, such as van der Waals forces, play a crucial role in determining the packing and bulk properties of these compounds. nih.govnih.gov

MD simulations can also provide insights into the interactions of this compound with other molecules or surfaces. For instance, simulations could model the adsorption of the ester onto a surface or its partitioning between different solvent phases. These simulations are crucial for understanding the macroscopic properties of the compound, such as its viscosity, diffusion coefficient, and solubility, based on its microscopic behavior. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations of Long-Chain Esters

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular behavior. |

| Solvent Model | Representation of the solvent molecules in the simulation (e.g., explicit or implicit). | Crucial for studying the behavior of the ester in solution. |

| Simulation Time | The total time duration of the molecular dynamics trajectory. | Must be long enough to sample the relevant conformational space. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Affects the kinetic energy and density of the system. |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions involving this compound. A primary reaction of interest for esters is hydrolysis, which can be catalyzed by either acid or base. Computational methods can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. nih.govcsbsju.edu

For the hydrolysis of this compound, quantum chemical calculations can be employed to model the reaction at the molecular level. These calculations can trace the potential energy surface as the reactants (ester and water) are converted into products (nonadecanoic acid and butanol). The transition state, a high-energy species that represents the bottleneck of the reaction, can be located and characterized. arkat-usa.orgresearchgate.net The structure of the transition state provides crucial information about the reaction mechanism. For ester hydrolysis, the transition state is generally a tetrahedral intermediate where the carbonyl carbon is bonded to both the incoming nucleophile (water or hydroxide) and the leaving group (the butoxy group). nih.govcsbsju.edu

Computational studies on the hydrolysis of other esters have shown that the reaction mechanism can be influenced by the presence of catalysts and the solvent environment. researchgate.netresearchgate.net For example, the presence of a few water molecules can facilitate the proton transfer steps involved in the reaction, lowering the activation energy. researchgate.net By calculating the activation energies for different possible pathways, computational chemists can predict the most likely mechanism under specific conditions.

Table 3: Calculated Activation Energies for a Representative Ester Hydrolysis

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack | 15-20 | The initial attack of a water molecule on the carbonyl carbon. |

| Proton Transfer | 5-10 | Transfer of protons to and from the reactants and intermediates. |

| Leaving Group Departure | 10-15 | The breaking of the C-O bond to the butoxy group. |

Note: These are generalized values for ester hydrolysis and would need to be specifically calculated for this compound.

Predictive Modeling for Chemical Behavior and Reactivity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to estimate the chemical behavior and reactivity of this compound. nih.gov These models are statistical in nature and aim to establish a mathematical relationship between the chemical structure of a molecule and a specific property or activity.

To develop a QSAR/QSPR model for a property of this compound, a dataset of structurally similar compounds with known experimental values for that property is required. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical.

For a long-chain ester like this compound, relevant descriptors might include:

Constitutional descriptors: Molecular weight, number of carbon atoms, number of oxygen atoms.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical descriptors: Molecular surface area, molecular volume.

Quantum chemical descriptors: HOMO and LUMO energies, dipole moment, partial charges on atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and neural networks are used to build a model that correlates the descriptors with the property of interest. mdpi.commdpi.com The predictive power of the model is then validated using external datasets.

Advanced Materials Science and Chemical Engineering Applications of Long Chain Butyl Esters

Polymer Synthesis and Biodegradable Materials

Long-chain fatty acids and their derivatives are increasingly utilized in the synthesis of environmentally friendly polymers. researchgate.net Fatty acid-based polyesters are a significant class of biodegradable polymers, valued for their potential to replace conventional, non-degradable plastics derived from petrochemicals. researchgate.netnih.gov

Role in Biodegradable Polyesters: Naturally occurring fatty acids can be used as monomers to create polyesters with controlled properties such as flexibility, hydrophobicity, and melting temperature. researchgate.net While monofunctional fatty acids typically act as chain terminators in polymerization, they can be chemically modified to create di-acids or other monomers suitable for building polymer chains. bohrium.com Butyl nonadecan-1-oate, through chemical transformation, could serve as a source for nonadecanoic acid, a potential building block for such biodegradable polymers. The incorporation of long fatty acid chains into a polymer backbone generally increases hydrophobicity and flexibility.

Application as a Plasticizer: In polymer formulations, long-chain esters like this compound are expected to function as secondary plasticizers. Plasticizers are additives that increase the flexibility and processability of a polymer matrix. A closely related compound, Butyl stearate (B1226849), is used as a plasticizer for various resins, including cellulose (B213188) derivatives and polystyrene. It enhances the workability and release characteristics of polymers like polyvinyl chloride (PVC). Similarly, this compound could be incorporated into polymer blends to improve their low-temperature toughness and flexibility. Fatty acid esters are also used as plasticizers in the production of biodegradable biopolymers like Polyhydroxyalkanoates (PHAs) to improve their processability and mechanical properties. google.com

Development of Specialty Lubricants and Tribological Modifiers

The molecular structure of long-chain butyl esters makes them highly effective as specialty lubricants and friction modifiers, particularly under boundary lubrication conditions where a protective film is required to prevent direct metal-to-metal contact.

Mechanism of Lubrication: The effectiveness of fatty acid esters as lubricants stems from their amphiphilic nature. mdpi.com

Polar Head Group: The ester functional group is polar and has a strong affinity for metal surfaces, allowing it to form a tightly adsorbed monomolecular or multi-molecular layer. mdpi.comresearchgate.net

Nonpolar Tail Group: The long, linear alkyl chain (the C19 chain of the nonadecanoate) is nonpolar and forms a durable, low-shear-strength film that reduces friction between moving surfaces. mdpi.com

Research on various organic friction modifiers (OFMs) has shown that increasing the length of the alkyl chain generally improves tribological performance, leading to a lower coefficient of friction and reduced wear. semanticscholar.orgnih.gov This is attributed to stronger van der Waals forces between the longer chains, resulting in a more densely packed and robust lubricating film. nih.gov

Documented Applications of Analogous Compounds: Butyl stearate is widely used as a lubricant in demanding industrial applications. nbinno.com In the metalworking industry, it is a key component of cutting oils, where it reduces friction and heat generation, thereby extending the life of cutting tools and improving the surface finish of machined parts. nbinno.com In the textile industry, it serves as a lubricant for fibers during spinning and weaving, preventing breakage and ensuring a higher quality final product. nbinno.com Given its similar long-chain structure, this compound would be expected to exhibit excellent performance in these and other specialty lubricant applications.

Table 2: Research Findings on Long-Chain Ester Lubricants

| Finding | Relevance to this compound |

|---|---|

| Increasing alkyl chain length in fatty acid esters decreases the coefficient of friction and wear volume. mdpi.comsemanticscholar.org | The long 19-carbon chain of the nonadecanoate (B1228766) group suggests superior boundary lubrication properties. |

| The polar ester group forms a strong adsorbed film on metal surfaces, protecting against wear. mdpi.comresearchgate.net | The ester functionality of this compound would enable it to anchor effectively to surfaces, forming a protective tribofilm. |

Surfactant and Emulsifier Systems in Industrial Processes

Surfactants and emulsifiers are molecules that reduce the interfacial tension between two immiscible liquids, such as oil and water, allowing them to mix and form a stable emulsion. sanyo-chemical-solutions.com The structure of this compound, with its distinct polar and nonpolar regions, is characteristic of a nonionic surfactant or an emulsifier precursor.

Surfactant Properties: A surfactant molecule consists of a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. sanyo-chemical-solutions.com In this compound, the ester group acts as a weakly hydrophilic head, while the long C19 alkyl chain is strongly lipophilic. This structure allows the molecule to align at oil-water interfaces, reducing surface tension. While simple fatty acid esters are not typically used as primary surfactants, they are important intermediates in the synthesis of more complex surfactant systems. For example, Butyl stearate is used as a raw material for producing emulsifiers and surfactants.

Role in Emulsions: In industrial processes, emulsifiers are critical for creating stable mixtures in products ranging from coatings to specialty chemicals. Research on polyglycerol fatty acid esters (PGFEs) has shown that esters with longer fatty acid chains produce emulsions with greater stability and smaller particle sizes. nih.gov This suggests that the long nonadecanoate chain of this compound would contribute positively to the stability of emulsions where it is used as a component. The addition of fatty acids to oil-in-water emulsions stabilized by other surfactants has also been shown to inhibit creaming and improve long-term stability. researchgate.net

Intermediates in Advanced Chemical Synthesis for Non-Consumer Products

In chemical manufacturing, esters are versatile intermediates that can be converted into a variety of other compounds through well-established reactions. This compound can be synthesized via the direct esterification of nonadecanoic acid with butanol or through the transesterification of another nonadecanoate ester. kataliz.org.ua

Once formed, this compound can serve as a starting material for other non-consumer chemical products.

Transesterification: By reacting this compound with a different alcohol, the butyl group can be replaced, yielding a new nonadecanoate ester with different properties. This is a common method for producing specialty esters for various applications.

Hydrolysis: The ester can be hydrolyzed back into nonadecanoic acid and butanol. The resulting long-chain fatty acid can then be used in other syntheses, such as the production of metallic soaps (salts of fatty acids) used as driers in paints or as PVC stabilizers.

Reduction: The ester group can be reduced to yield two alcohols: 1-nonadecanol (B74867) and butanol. Long-chain fatty alcohols are valuable raw materials in the chemical industry.

The role of Butyl stearate as a raw material for emulsifiers and lubricating agents exemplifies how a long-chain butyl ester functions as a key intermediate in industrial synthesis. Its applications as an additive in paints and printing inks further highlight its utility as a foundational component in complex chemical formulations. nbinno.com

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 26718-87-6 |

| Butyl stearate | 123-95-5 |

| Nonadecanoic acid | 646-30-0 |

| Butanol | 71-36-3 |

| Polyvinyl chloride (PVC) | 9002-86-2 |

| Polystyrene | 9003-53-6 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.